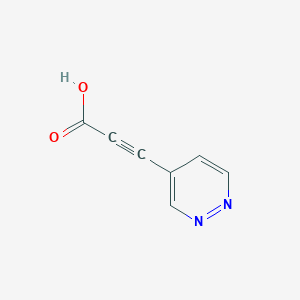

3-(Pyridazin-4-yl)prop-2-ynoic acid

Description

Contextualization within Heterocyclic Chemistry

3-(Pyridazin-4-yl)prop-2-ynoic acid belongs to the broad and vital class of heterocyclic compounds, which are organic molecules containing a ring structure with at least one atom other than carbon within the ring. Specifically, it features a pyridazine (B1198779) ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. This places it within the diazine subgroup of heterocycles. The presence of the nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, influencing its reactivity, solubility, and ability to interact with biological targets. The fusion of this heterocyclic core with a prop-2-ynoic acid side chain creates a molecule with a distinct electronic and structural profile, making it a compelling subject for study within the expansive field of heterocyclic chemistry.

Significance of Pyridazine-Containing Scaffolds in Advanced Chemical Synthesis

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This means that this structural unit is frequently found in biologically active compounds and functional materials. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govnih.govresearchgate.net The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov The versatility of the pyridazine ring allows for various chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and other applications. nih.govnih.gov The development of new synthetic methods to create and functionalize pyridazine-containing molecules remains an active area of research. nih.govnih.govsemanticscholar.org

Role of Prop-2-ynoic Acid (Propiolic Acid) Moieties in Organic Transformations

The prop-2-ynoic acid moiety, also known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.orgnih.gov Its structure, containing both a carboxylic acid group and a carbon-carbon triple bond, makes it a highly versatile building block in organic synthesis. wikipedia.orgsolubilityofthings.com The triple bond can participate in a variety of reactions, including addition reactions, cycloadditions, and coupling reactions, allowing for the construction of more complex molecular architectures. wikipedia.orgsolubilityofthings.com The carboxylic acid group provides a handle for forming esters, amides, and other derivatives. researchgate.net Furthermore, the prop-2-ynyl group can be used as a protective group for carboxylic acids, which can be selectively removed under mild conditions. researchgate.net The reactivity of the propiolic acid moiety makes it a valuable tool for creating diverse and intricate organic molecules.

Scope and Objectives of Academic Investigations on the Compound

Academic research into this compound is driven by the desire to understand the interplay between the pyridazine ring and the prop-2-ynoic acid side chain. Key objectives of these investigations include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. This involves exploring different catalytic systems and reaction conditions. mdpi.com

Reactivity Studies: Investigating the chemical reactivity of the molecule, particularly at the triple bond and the carboxylic acid function, to understand how it can be used to build more complex structures.

Exploring Biological Potential: Screening the compound and its derivatives for various biological activities, leveraging the known pharmacological relevance of the pyridazine scaffold. nih.govsemanticscholar.org

Materials Science Applications: Investigating the potential of the compound as a building block for novel polymers and functional materials due to the reactive nature of the propiolic acid moiety. solubilityofthings.com

The following table provides a summary of the key chemical entities discussed in this article.

| Compound Name | Synonym(s) | Molecular Formula |

| This compound | C₇H₄N₂O₂ | |

| Pyridazine | C₄H₄N₂ | |

| Prop-2-ynoic acid | Propiolic acid, Acetylenecarboxylic acid | C₃H₂O₂ |

| 3-(Pyridazin-4-yl)propanoic acid | 4-Pyridazinepropanoic acid | C₇H₈N₂O₂ |

| 3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid | C₈H₆N₂O₂ | |

| 3-(Imidazol-4-yl)propionic acid | Imidazole-5-propionic acid | C₆H₈N₂O₂ |

| 3-Pyridin-4-yl-propionic acid | C₈H₉NO₂ | |

| 3-Aryl-3-(furan-2-yl)propanoic acid | Varies |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4N2O2 |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-pyridazin-4-ylprop-2-ynoic acid |

InChI |

InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,(H,10,11) |

InChI Key |

SUKGOHJZBHVVDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C#CC(=O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides fundamental information about the molecule's geometry and how it interacts with its neighbors in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTo unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridazine (B1198779) ring. rsc.orgacgpubs.org

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons. rsc.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the prop-2-ynoic acid moiety to the correct position on the pyridazine ring and assigning quaternary carbons. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of atoms, which helps in confirming the conformation in solution.

Without access to primary research data for 3-(Pyridazin-4-yl)prop-2-ynoic acid, the specific values for crystallographic parameters and NMR chemical shifts cannot be provided. The scientific community awaits the synthesis and detailed characterization of this compound to populate these fields of study.

Dynamic NMR Studies

Dynamic Nuclear Magnetic Resonance (NMR) is a powerful technique used to study the time-dependent properties of molecules, such as tautomerism or conformational exchange. mdpi.comnist.gov In the case of this compound, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, could potentially exhibit interesting dynamic phenomena. However, no specific dynamic NMR studies for this compound have been reported in the scientific literature.

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

The vibrational spectrum of this compound would be expected to show characteristic bands for both the pyridazine ring and the prop-2-ynoic acid moiety. The pyridazine ring typically exhibits a series of complex vibrations, including C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. liberty.edu The prop-2-ynoic acid group would be identifiable by the characteristic C≡C triple bond stretching frequency, which is typically weak in the IR spectrum but strong in the Raman spectrum. Additionally, the carboxylic acid group would present a strong C=O stretching band and a broad O-H stretching band. wikipedia.orgnih.govmolport.com

To fully interpret experimental vibrational spectra, a correlation with theoretically calculated frequencies is often employed. nih.govnih.gov This computational approach, typically using density functional theory (DFT), allows for the precise assignment of observed vibrational bands to specific atomic motions within the molecule. For this compound, such a study would provide a deeper understanding of its vibrational properties. Unfortunately, no such correlational studies have been published.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This measurement would allow for the unambiguous determination of its molecular formula.

Upon ionization in a mass spectrometer, molecules fragment in predictable ways. Analyzing these fragmentation patterns provides valuable information for confirming the compound's structure. For this compound, one would expect to observe fragmentation pathways related to the loss of the carboxylic acid group (as CO2 and H2O), as well as characteristic fragmentation of the pyridazine ring.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. The absorption of ultraviolet (UV) or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The subsequent de-excitation can occur through various radiative and non-radiative pathways, with fluorescence and phosphorescence being the primary radiative decay processes. The spectral properties are intimately linked to the molecular structure, particularly the nature of the chromophores present.

The UV-Visible absorption spectrum of an organic molecule is determined by its chromophoric units, which are the parts of the molecule that absorb light. For "this compound," the principal chromophores are the pyridazine ring and the prop-2-ynoic acid moiety, which together form a conjugated system.

The pyridazine ring itself, as a heteroaromatic system, exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically high-energy, high-intensity absorptions, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower energy and intensity. In substituted pyridazines, the position and intensity of these absorption bands can be significantly influenced by the nature and position of the substituents. researchgate.netnih.gov

The conjugation of the pyridazine ring with the prop-2-ynoic acid group is expected to lead to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. This is due to the extension of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The carboxylic acid group can also influence the spectral properties through its electronic-withdrawing nature and its potential to engage in hydrogen bonding with the solvent.

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| 3,6-dichloro-pyridazine | Vapour | ~345 | n → π | nih.gov |

| Generic Thienylpyridazines | Ethanol | Broad absorption | π → π / ICT | researchgate.net |

It is important to note that the exact λmax values for this compound would require experimental measurement.

The emission properties of pyridazine derivatives are highly variable and depend on the specific molecular structure and its environment.

Fluorescence: Many pyridazine derivatives have been shown to be fluorescent. nih.govmdpi.commdpi.commdpi.com The fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The efficiency and wavelength of fluorescence are sensitive to factors such as the extent of conjugation, the presence of electron-donating or electron-accepting groups, and the rigidity of the molecule. For instance, donor-acceptor (D-A) type pyridazine derivatives have been synthesized and shown to exhibit intramolecular charge transfer (ICT) fluorescence. nih.govmdpi.commdpi.commdpi.com In such systems, the emission wavelength is often highly sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.commdpi.com Given the structure of "this compound," which contains an electron-deficient pyridazine ring and a potentially electron-modulating propiolic acid group, some level of fluorescence could be anticipated.

Phosphorescence: Phosphorescence is emission from a triplet excited state (T₁) to the singlet ground state (S₀). Because this is a spin-forbidden transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes. Room temperature phosphorescence from purely organic molecules is relatively rare but has been observed in some pyridazine-containing systems, particularly when aggregated or in a rigid matrix. nih.gov The efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state is a key determinant of whether a molecule will phosphoresce. The presence of heavy atoms can enhance ISC, but structural factors within the organic framework can also play a significant role. Some pyridazine derivatives have been investigated for their ability to undergo thermally activated delayed fluorescence (TADF), a process where triplet excitons are converted back to singlet excitons before radiatively decaying, which is a key mechanism in efficient OLEDs. nih.govmdpi.commdpi.commdpi.com

Without specific experimental data for "this compound," a definitive statement on its fluorescence and phosphorescence properties cannot be made. However, based on the behavior of related compounds, it is a candidate for further photophysical investigation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting geometry, vibrational frequencies, and various electronic properties with a high degree of accuracy. gsconlinepress.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3-(Pyridazin-4-yl)prop-2-ynoic acid, this process would be performed using a DFT method, such as B3LYP, combined with a suitable basis set like 6-31G*. gsconlinepress.com

The molecule possesses a rigid framework due to the aromatic pyridazine (B1198779) ring and the linear alkyne group. However, rotation can occur around the single bond connecting the pyridazine ring to the prop-2-ynoic acid side chain. Conformational analysis would explore the potential energy surface associated with this rotation to identify the most stable conformer(s). It is expected that the lowest energy conformation would be largely planar to maximize electronic conjugation between the ring and the side chain. The primary outputs of this analysis are the precise bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical yet representative data based on typical values for similar molecular fragments. Specific values for the title compound would need to be determined by direct calculation.

| Parameter | Type | Predicted Value |

| C≡C | Bond Length | ~1.21 Å |

| C-C (alkyne-ring) | Bond Length | ~1.44 Å |

| C=O | Bond Length | ~1.22 Å |

| C-O (acid) | Bond Length | ~1.35 Å |

| N-N (pyridazine) | Bond Length | ~1.34 Å |

| Pyridazine-C-C | Bond Angle | ~178° |

| C-C-C (acid) | Bond Angle | ~179° |

| O=C-O | Bond Angle | ~123° |

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. hillsdale.edu Each calculated frequency can be animated to visualize the corresponding atomic motion, such as stretching, bending, or rocking. nih.gov

This analysis is crucial for interpreting experimental spectra. For instance, the calculations would predict characteristic frequencies for the alkyne C≡C stretch, the carboxylic acid C=O stretch, and various C-H and pyridazine ring vibrations. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation, so a scaling factor is typically applied to improve the correlation with experimental data. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. Specific values would be obtained from DFT calculations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C≡C (Alkyne) | Stretching | 2260-2100 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=N, C=C (Ring) | Stretching | 1600-1450 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

DFT is also used to analyze the electronic landscape of the molecule. Key to this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netwuxibiology.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netgsconlinepress.com

Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule involved in electronic transitions. For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine ring, while the LUMO may be centered on the electron-withdrawing carboxylic acid and alkyne groups. Furthermore, analysis of the charge distribution, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, provides insight into the molecule's polarity and identifies potential sites for electrophilic and nucleophilic attack. chalcogen.roresearchgate.net

Table 3: Key Electronic Properties from DFT Calculations This table defines important electronic parameters that would be calculated to understand the molecule's reactivity.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty electron orbital; related to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. wuxibiology.com |

| Electronegativity | χ | (ELUMO + EHOMO) / 2; measures the ability to attract electrons. gsconlinepress.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to charge transfer. gsconlinepress.com |

Molecular Dynamics Simulations

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, typically in a simulated biological or chemical environment. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations excel at detailing the non-covalent interactions between a solute and its environment. nih.gov For this compound, this would involve analyzing the hydrogen bonds formed between the pyridazine nitrogens and the carboxylic acid group with surrounding water molecules. researchgate.netnih.gov By calculating radial distribution functions, one can visualize the structure of the solvation shell and quantify the average number and distance of water molecules around specific atoms of the solute. This information is critical for understanding solubility and how the molecule might interact with a biological target, such as a protein binding site. nih.govtandfonline.com

Quantum Chemical Descriptors and Reactivity Indices

Detailed analysis of quantum chemical descriptors is fundamental to understanding the electronic nature and reactivity of a molecule.

Nucleophilicity and Electrophilicity Indices:Global reactivity descriptors such as chemical hardness, electronic chemical potential, and the electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These indices quantify a molecule's resistance to charge transfer and its ability to accept electrons. While these have been calculated for numerous pyridazinones to correlate with biological activity, the specific values for this compound have not been reported.researchgate.net

| Quantum Chemical Descriptor | Typical Information Provided | Status for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data Not Available |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data Not Available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | Data Not Available |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Data Not Available |

| Nucleophilicity Index (N) | Measures the propensity of a species to donate electrons. | Data Not Available |

Predictive Modeling of Reaction Pathways and Mechanisms

Computational modeling is invaluable for mapping out potential reaction pathways and understanding the factors that control reaction outcomes.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Prop-2-ynoic Acid Moiety

The prop-2-ynoic acid portion of the molecule, characterized by a carbon-carbon triple bond conjugated with a carboxylic acid group, is a hub of chemical reactivity. The triple bond's high electron density makes it susceptible to addition reactions, though its reactivity is modulated by the presence of the electron-withdrawing pyridazinyl and carboxyl groups. libretexts.orgbyjus.com

The alkyne in 3-(pyridazin-4-yl)prop-2-ynoic acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylic acid and pyridazine (B1198779) ring. This type of reaction, often referred to as a conjugate or Michael addition, involves the attack of a nucleophile on the β-carbon of the triple bond.

A relevant example is the reaction of propynoic acid with 2-aminopyridine, which results in a nucleophilic addition to the alkyne. brandeis.edu In a similar fashion, various nucleophiles can add across the triple bond of this compound. The general mechanism proceeds via the attack of the nucleophile, leading to a vinyl anion intermediate, which is subsequently protonated to yield the addition product. The regioselectivity of the addition is governed by the electronic effects of the substituents.

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Amines (e.g., R-NH₂) | (E/Z)-3-amino-3-(pyridazin-4-yl)propenoic acid | Typically proceeds under mild conditions, may be base-catalyzed. |

| Thiols (e.g., R-SH) | (E/Z)-3-(alkylthio)-3-(pyridazin-4-yl)propenoic acid | Often requires a basic catalyst to generate the thiolate anion. |

| Alcohols (e.g., R-OH) | (E/Z)-3-alkoxy-3-(pyridazin-4-yl)propenoic acid | Generally requires stronger basic conditions or a catalyst. |

The stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions and the nature of the nucleophile.

While alkynes generally undergo electrophilic addition, the reactivity of the triple bond in this compound is significantly reduced compared to that of simple alkynes. lumenlearning.comyoutube.com This is due to the deactivating effect of the electron-withdrawing pyridazine and carboxylic acid groups, which decrease the electron density of the alkyne. Nevertheless, additions can be achieved, typically requiring harsher conditions than for alkenes. lumenlearning.com

The addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the proton adding to the carbon atom that is less substituted, and the halide adding to the more substituted carbon. lumenlearning.comlibretexts.org However, the formation of a vinyl cation intermediate is generally difficult with alkynes. libretexts.org The reaction often proceeds through a π-complex, where the strong acid polarizes the triple bond, making the more substituted carbon more susceptible to nucleophilic attack. libretexts.org

Halogenation with reagents like bromine (Br₂) can also occur, potentially leading to a dihaloalkene via anti-addition. libretexts.org With an excess of the halogen, a tetrahaloalkane can be formed. libretexts.org

Table 2: Electrophilic Addition Reactions

| Reagent | Intermediate/Product | Notes |

|---|---|---|

| Hydrogen Halide (e.g., HBr) | 3-bromo-3-(pyridazin-4-yl)propenoic acid | Follows Markovnikov regioselectivity. libretexts.org Can potentially add a second equivalent to form a geminal dihalide. |

| Halogen (e.g., Cl₂, Br₂) | 2,3-dihalo-3-(pyridazin-4-yl)propenoic acid | The initial addition is typically anti, forming a trans-dihaloalkene. libretexts.org |

The decarboxylation of carboxylic acids involves the removal of the carboxyl group as carbon dioxide. This process can be challenging for acetylenic carboxylic acids. However, the presence of the pyridazine ring may influence this pathway. Decarboxylation methodologies have been extensively developed, often utilizing transition metal catalysts such as copper, palladium, or silver. nih.gov

For instance, the decarboxylation of 2-pyridone-3-carboxylic acid has been achieved using potassium carbonate in toluene. researchgate.net Similarly, acid-catalyzed decarboxylation has been observed in related heterocyclic systems, where the process is driven by the concentration of acid and temperature. mdpi.com A potential pathway for this compound could involve a metal-catalyzed process or thermal/acid-catalyzed decarboxylation to yield 4-ethynylpyridazine.

Prop-2-ynoic acid (propiolic acid) itself can undergo various addition reactions that can lead to the formation of polymeric materials. solubilityofthings.com This tendency is attributed to the reactive triple bond. solubilityofthings.com For this compound, polymerization could be initiated by radical, anionic, or cationic initiators. The conjugated system may also be susceptible to solid-state polymerization under certain conditions, such as heating. brandeis.edu The resulting polymer structure would likely feature a poly(acrylic acid) backbone with pyridazinyl substituents.

Reactivity of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. taylorfrancis.com This electron-poor nature makes the ring system susceptible to nucleophilic attack, a characteristic feature of diazine chemistry. taylorfrancis.com

Nucleophilic substitution on the pyridazine ring is a key reaction, particularly when a good leaving group (such as a halogen) is present on the ring. wur.nl While the parent this compound does not possess such a leaving group, its derivatives could undergo these reactions. For example, a chloro-substituted pyridazine ring would readily react with various nucleophiles. clockss.org

Studies on halogenated pyridazines show they are prone to substitution reactions. wur.nl The mechanism can proceed via a direct SNAr pathway or, in some cases with strong bases like potassium amide, through a didehydropyridazine intermediate. wur.nl The presence of the prop-2-ynoic acid substituent at the 4-position would influence the regioselectivity of such substitutions on a derivatized ring by affecting the electron distribution within the pyridazine system. Organometallic reagents have also been shown to react with pyridazines, leading to addition or substitution products. acs.org

Inter-Moiety Reactivity and Synergistic Effects

The pyridazine ring and the alkyne-carboxylic acid side chain exert a mutual electronic influence, modulating each other's reactivity.

The strongly electron-withdrawing nature of the 4-pyridazinyl group significantly affects the reactivity of the alkyne. This effect is analogous to that observed in other systems where alkynes are attached to electron-deficient heteroaryl rings. researchgate.net The pyridazine ring polarizes the triple bond, making the β-carbon (the carbon atom adjacent to the ring) more electrophilic and susceptible to nucleophilic attack.

Furthermore, the electron-deficient nature of the system activates the alkyne for participation in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with electron-rich dienes like tetrazines. researchgate.netrsc.org The rate and regioselectivity of such reactions are highly dependent on the electronic properties of the substituents. rsc.org The highest yields in cycloadditions are often observed when electron-withdrawing groups are present on both the pyridinium (B92312) ylide (generated in situ) and the alkyne. researchgate.net

The prop-2-ynoic acid substituent, being electron-withdrawing, further decreases the electron density of the pyridazine ring. This has two main consequences:

It reinforces the ring's resistance to electrophilic attack.

It increases the ring's susceptibility to nucleophilic aromatic substitution (SNAr). A suitable leaving group on the pyridazine ring (e.g., a halogen at the 3- or 6-position) would be highly activated towards displacement by nucleophiles. Functionalization of the pyridazine core is often achieved through such nucleophilic substitution or palladium-catalyzed cross-coupling reactions. mdpi.com

Reaction Kinetics and Thermodynamic Studies

Thermodynamic properties for pyridazine have been calculated from spectroscopic data. researchcommons.orgresearchcommons.org These fundamental values provide a baseline for understanding the stability of the core heterocyclic system. The formation of pyridazine derivatives through ring-closure reactions is known to be an entropically unfavorable process, as it involves a decrease in the degrees of freedom from the acyclic precursors. liberty.edu

Table 2: Calculated Thermodynamic Properties of Pyridazine

| Thermodynamic Property | Value |

| Heat of Formation (gas) | Value not consistently reported |

| Entropy (S°) | Value not consistently reported |

| Gibbs Free Energy of Formation (ΔGf°) | Value not consistently reported |

Note: Specific, consistent experimental values for pyridazine are difficult to locate in publicly available literature. Thermodynamic functions can be calculated from vibrational spectra. researchcommons.orgresearchcommons.org

Kinetic studies of related reactions provide a framework for predicting the behavior of this compound. For example, the reaction of tetrazines with alkynes is known for its exceptionally fast reaction kinetics, a key feature of bioorthogonal chemistry. researchgate.net The rates are highly sensitive to the electronic nature of the substituents on both reactants. Similarly, the kinetics of multi-component reactions to form heterocyclic structures can be significantly influenced by the electronic effects of substituents on the aromatic aldehydes involved, with reaction rates increasing with electron-donating groups and decreasing with electron-withdrawing groups, suggesting the involvement of carbocation intermediates. rsc.org The study of pyridinium ylide-alkyne cycloadditions has also been conducted under mild conditions, with reactivity being dependent on temperature, solvent, and the nature of substituents. researchgate.net

Determination of Rate Constants and Activation Energies

A thorough review of available scientific literature and chemical databases did not yield specific experimental or theoretical data on the rate constants and activation energies for reactions involving this compound.

While general principles of physical organic chemistry can provide qualitative predictions, the absence of specific studies on this compound prevents the compilation of a quantitative data table. The electronic properties of the pyridazine ring and the propiolic acid moiety suggest a complex reactivity profile that would be influenced by reaction conditions such as temperature, solvent, and the nature of the reacting species. However, without dedicated kinetic studies, any discussion on specific rate constants and activation energies would be purely speculative.

Equilibrium Studies for Reversible Reactions

Similarly, a comprehensive search for equilibrium studies of reversible reactions involving this compound has not revealed any specific data. Therefore, it is not possible to provide a data table of equilibrium constants (Keq) for any reversible processes.

The determination of equilibrium constants is fundamental to understanding the extent to which a reversible reaction proceeds. For this compound, such studies would be valuable for predicting product distributions in equilibrium-controlled reactions. The lack of this information in the current body of scientific literature highlights a gap in the understanding of the chemical behavior of this particular compound.

Advanced Analytical Methodologies and Separation Science

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the separation and purification of 3-(Pyridazin-4-yl)prop-2-ynoic acid from reaction mixtures, byproducts, and degradants. The choice of chromatographic technique is dictated by the physicochemical properties of the compound, including its polarity, which is influenced by the pyridazine (B1198779) ring, the carboxylic acid group, and the alkyne linker.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the assessment of purity and for the quantification of this compound. Reversed-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Method development for this compound often involves screening various C18 and C8 columns from different manufacturers to achieve optimal separation from potential impurities. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comhelixchrom.comnih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the timely elution of both polar and nonpolar impurities. Detection is commonly performed using a UV detector, as the pyridazine ring and the conjugated system are expected to have strong UV absorbance. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, GC can be employed for the analysis of volatile impurities or after derivatization of the carboxylic acid group. scholaris.ca

Derivatization is a chemical modification to increase the volatility and thermal stability of the analyte. A common method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govlmaleidykla.lt Another approach is esterification to form a more volatile ester, for instance, by reaction with an alcohol in the presence of an acid catalyst. researchgate.net

The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a polar stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and identification of the derivatives. researchgate.net

Table 2: Representative GC Method Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Preparative Chromatography for Isolation and Purification

For the isolation and purification of this compound on a larger scale, for instance, for use in biological assays, preparative HPLC is the method of choice. labcompare.comresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to isolate milligram to gram quantities of the pure compound. thermofisher.comnih.gov

The method development for preparative HPLC typically begins at the analytical scale to optimize the separation. The developed analytical method is then scaled up by adjusting the column dimensions, flow rate, and sample load. The goal is to maximize throughput while maintaining the required purity of the collected fractions. thermofisher.com Fraction collection is triggered by the detector signal, and the purity of the collected fractions is subsequently verified by analytical HPLC.

Spectroscopic Quantification and Purity Assessment

Spectroscopic methods provide rapid and non-destructive ways to quantify this compound and assess its purity.

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. ox.ac.ukethz.ch In qNMR, the integral of a specific resonance of the target compound is compared to the integral of a known amount of an internal standard. rsc.org

For this compound, a well-resolved proton signal, for example, from the pyridazine ring, can be used for quantification. An internal standard with a known purity and a simple spectrum that does not overlap with the analyte's signals, such as maleic acid or dimethyl sulfone, is accurately weighed and mixed with the sample. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, including a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei. youtube.com The purity of the sample can then be calculated from the integral ratios, the number of protons giving rise to each signal, and the weights of the sample and the internal standard.

Table 3: Example Parameters for qNMR Purity Determination

| Parameter | Setting |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic Anhydride (high purity) |

| Relaxation Delay (D1) | 30 s |

| Pulse Angle | 30° |

| Number of Scans | 16 |

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in solution, provided no other components in the mixture absorb at the same wavelength. The presence of the pyridazine ring and the conjugated system results in characteristic UV absorption. sielc.comacs.org

To perform a quantitative assay, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at its wavelength of maximum absorbance (λmax). The λmax for pyridazine and its derivatives typically falls in the UV region. researchgate.netresearchgate.net The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law. The choice of solvent can influence the λmax and molar absorptivity.

Table 4: Representative UV-Vis Spectrophotometric Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Methanol | ~250-260 | Value to be determined experimentally |

| 0.1 M HCl | ~255-265 | Value to be determined experimentally |

| 0.1 M NaOH | ~260-270 | Value to be determined experimentally |

Electrochemical Characterization

The electrochemical behavior of pyridazine-containing molecules is a subject of significant interest due to the electron-deficient nature of the pyridazine ring, which influences its redox properties. peacta.orgmdpi.com The presence of two adjacent nitrogen atoms in the aromatic ring makes it more electron-accepting and polar compared to pyridine (B92270). mdpi.com This section explores the electrochemical characterization of "this compound," drawing upon established principles from studies on related pyridazine and diazine derivatives.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of electroactive species. For pyridazine derivatives, CV can reveal information about their reduction and oxidation potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

The reduction of the pyridazine ring is a key feature of its electrochemical profile. Generally, pyridazine derivatives undergo reduction through a multi-electron process. peacta.org The exact mechanism and the potential at which reduction occurs are highly dependent on the nature and position of substituents on the ring. peacta.org Electron-withdrawing groups tend to shift the reduction potential to more positive values, making the compound easier to reduce, while electron-donating groups have the opposite effect. mdpi.com

A hypothetical cyclic voltammogram of "this compound" would be expected to show at least one cathodic (reduction) peak corresponding to the reduction of the pyridazine ring. The reversibility of this process would depend on the stability of the resulting radical anion. The presence of the acidic proton of the carboxylic acid group could also influence the electrochemical response, potentially leading to proton-coupled electron transfer (PCET) reactions.

To illustrate the influence of substituents on the redox potential of a pyridazine core, the following interactive table provides hypothetical data based on general electrochemical principles observed for related heterocyclic systems.

| Substituent at C4-position | Expected Shift in Reduction Potential (V) vs. Unsubstituted Pyridazine | Reversibility of the Redox Couple |

| -H (Unsubstituted) | 0 (Reference) | Quasi-reversible |

| -CH3 (Electron-donating) | -0.15 | Quasi-reversible |

| -COOH (Electron-withdrawing) | +0.20 | Irreversible |

| -NO2 (Strongly electron-withdrawing) | +0.45 | Irreversible |

Note: This table is illustrative and based on general principles of physical organic chemistry. Actual values for "this compound" would require experimental determination.

The oxidation of the pyridazine ring is generally more difficult due to its electron-deficient nature. However, the presence of suitable donor groups can facilitate oxidation. For This compound , direct oxidation of the pyridazine ring is less likely. Oxidation of the prop-2-ynoic acid side chain might be possible at higher positive potentials, but this would likely be an irreversible process.

Electrochemical Sensing Applications

The unique electronic and structural features of pyridazine derivatives make them promising candidates for the development of electrochemical sensors. The nitrogen atoms of the pyridazine ring can act as binding sites for metal ions, allowing for the development of sensors for heavy metals or other cations. Furthermore, the pyridazine moiety can be incorporated into larger molecular architectures, such as polymers or coordination complexes, to create highly selective and sensitive sensing platforms. nih.gov

For This compound , several potential sensing applications can be envisioned:

Metal Ion Sensing: The pyridazine nitrogen atoms, along with the carboxylate group, could form a chelating site for specific metal ions. Upon binding of a metal ion, a measurable change in the electrochemical signal (e.g., a shift in the redox potential or a change in the peak current) could be observed, forming the basis for a sensor.

pH Sensing: The carboxylic acid functionality makes the molecule pH-sensitive. The protonation state of the carboxylic acid and potentially the pyridazine nitrogens would change with pH, leading to a predictable change in the electrochemical response.

Biosensing: The carboxylic acid group provides a convenient handle for covalent immobilization onto electrode surfaces (e.g., glassy carbon, gold) that have been modified with appropriate functional groups (e.g., amines). This would allow for the development of biosensors where the pyridazine moiety could act as a redox label or as a recognition element for a target analyte.

The development of an electrochemical sensor based on This compound would involve modifying an electrode with the compound and then systematically evaluating its response to the target analyte using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.

The following table outlines a hypothetical design for an electrochemical sensor based on this compound.

| Sensor Component | Material/Molecule | Function |

| Electrode | Glassy Carbon Electrode (GCE) | Conductive substrate |

| Modifier | This compound | Recognition and/or transduction element |

| Target Analyte | e.g., Cu²⁺ ions | The species to be detected |

| Detection Principle | Change in voltammetric signal upon binding of analyte | Measurement of concentration |

Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

As a Building Block for Supramolecular Assemblies

The structure of 3-(Pyridazin-4-yl)prop-2-ynoic acid is particularly amenable to the construction of ordered, high-dimensional supramolecular structures through non-covalent interactions. The pyridazine (B1198779) ring offers nitrogen atoms as potential coordination sites, while the carboxylic acid group can participate in hydrogen bonding or deprotonation to coordinate with metal centers.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a promising candidate for the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). The pyridazine moiety, with its two adjacent nitrogen atoms, can act as a bidentate or monodentate ligand, bridging metal centers to form extended networks. The carboxylate group provides an additional coordination site, allowing for the formation of diverse structural topologies. The combination of the N-heterocyclic ring and the carboxylate group can lead to the formation of robust and potentially porous frameworks with interesting properties.

Table 1: Potential Coordination Modes of this compound in CPs and MOFs

| Coordination Site | Potential Coordination Mode | Resulting Structural Motif |

| Pyridazine Nitrogens | Monodentate | Pendant pyridazine ring |

| Bidentate (chelating) | 5-membered chelate ring with metal center | |

| Bidentate (bridging) | Bridging two metal centers, forming chains or layers | |

| Carboxylate Group | Monodentate | Terminal carboxylate group |

| Bidentate (chelating) | 4-membered chelate ring with metal center | |

| Bidentate (bridging) | Bridging two metal centers, forming paddle-wheel or other motifs |

Development of Self-Assembled Systems

Beyond metal coordination, this compound can participate in the formation of self-assembled systems through hydrogen bonding and π-π stacking interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended chains. The aromatic pyridazine ring can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. These non-covalent interactions can direct the assembly of the molecules into well-defined architectures such as tapes, sheets, or three-dimensional networks. The interplay between hydrogen bonding and π-π stacking can be tuned by modifying the solvent or by introducing co-forming molecules.

Precursor for Functional Organic Materials

The electronic properties and reactive functional groups of this compound make it an attractive precursor for a range of functional organic materials.

Synthesis of Photoactive or Electroactive Compounds

The conjugated system encompassing the pyridazine ring and the alkyne moiety suggests potential for photoactive and electroactive properties. The nitrogen atoms in the pyridazine ring can modulate the electronic energy levels of the molecule, potentially leading to interesting absorption and emission characteristics. Derivatives of this compound could find applications as organic light-emitting diode (OLED) materials, fluorescent sensors, or components in photovoltaic devices. The alkyne group offers a versatile handle for extending the conjugation through reactions like Sonogashira coupling, allowing for the synthesis of larger, more complex photo- and electroactive systems.

Incorporation into Polymeric Matrices

The carboxylic acid and alkyne functional groups of this compound provide two distinct points for incorporation into polymeric structures. The carboxylic acid can be converted to an ester or amide to be integrated as a pendant group or as part of the polymer backbone through condensation polymerization. The alkyne group can participate in polymerization reactions such as alkyne metathesis or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), offering a pathway to functionalized polymers with pyridazine moieties. The incorporation of the pyridazine unit can enhance the thermal stability, conductivity, or metal-coordinating properties of the resulting polymer.

Table 2: Potential Polymerization Strategies for this compound

| Functional Group | Polymerization Method | Potential Polymer Type |

| Carboxylic Acid | Condensation Polymerization (with diols or diamines) | Polyesters, Polyamides |

| Alkyne | Alkyne Metathesis | Poly(alkyne)s |

| Alkyne | Click Chemistry (with diazides) | Triazole-containing polymers |

| Both | Combined approaches | Cross-linked or hyperbranched polymers |

Reagent in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient synthetic tools. The alkyne and carboxylic acid functionalities of this compound make it a suitable candidate for various MCRs. For instance, the alkyne can participate in A³ coupling (aldehyde-alkyne-amine) reactions, while the carboxylic acid can be involved in Ugi or Passerini reactions. This allows for the rapid generation of molecular complexity and the synthesis of diverse libraries of pyridazine-containing compounds.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be envisioned with derivatives of this compound. The strategic placement of functional groups could enable cyclization cascades leading to complex heterocyclic systems. The pyridazine ring itself can influence the reactivity and regioselectivity of these transformations.

Enabling Complex Molecule Synthesis

The synthetic utility of this compound is rooted in the reactivity of its propiolic acid moiety. This functional group can participate in a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks. One notable application is in the synthesis of poly(arylenebutadiynylenes) through decarboxylative Glaser coupling. nih.gov This type of on-surface reaction, where aryl propiolic acids serve as monomers, has been shown to occur with excellent selectivity and at lower temperatures compared to traditional Glaser coupling using aryl alkynes. nih.gov The process involves a decarboxylation step to activate the molecule for coupling.

The alkynyl group is a versatile handle for various organic reactions, making it a valuable component in diversity-oriented synthesis. It can undergo cycloaddition reactions, such as the Huisgen [3+2] cycloaddition with azides (a "click" reaction), to form triazole-containing structures. Furthermore, the conjugated system of the pyridazine ring and the alkyne can influence the regioselectivity of addition reactions across the triple bond. The carboxylic acid group itself provides an additional site for modification, readily undergoing esterification or amidation to link the molecule to other substrates or build more elaborate architectures.

The table below summarizes some potential synthetic transformations involving the propiolic acid group, based on established reactivity of similar alkynyl compounds. nih.govrsc.org

| Reaction Type | Reagents/Catalyst | Resulting Structure | Potential Application |

| Decarboxylative Coupling | Copper salts | Poly(pyridazinylbutadiynylene) | Advanced polymeric materials |

| [3+2] Cycloaddition | Organic Azides, Cu(I) | Triazolyl-pyridazine derivative | Bioorthogonal chemistry, materials |

| Aza-Diels-Alder | Dienes | Fused heterocyclic systems | Synthesis of complex heterocycles |

| Sonogashira Coupling | Aryl halides, Pd/Cu catalyst | Diarylalkyne structures | Organic electronics, liquid crystals |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | Functionalized pyridazinyl acrylates | Synthesis of functional monomers |

This table illustrates potential reactions based on the known chemistry of aryl propiolic acids and alkynyl pyridines.

Development of Novel Synthetic Pathways

The dual functionality of this compound and its derivatives, such as the corresponding alkynyl aldehyde, makes them valuable starting materials for developing novel synthetic pathways to complex heterocyclic compounds. nih.govrsc.org The conjugated alkyne and the pyridazine ring can participate in cascade reactions, where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity.

For instance, alkynyl aldehydes, which can be derived from the corresponding acid, react with various binucleophiles to construct a wide array of N-, O-, and S-containing heterocycles. rsc.org Reactions with aminopyridines can yield imidazo[1,2-a]pyridines, and reactions with amidines can produce substituted pyrimidines. nih.govrsc.org These methodologies allow for the efficient synthesis of diverse molecular scaffolds that are of interest in materials science and agrochemicals. The pyridazine nucleus, being an electron-deficient aromatic system, influences the reactivity of the adjacent alkyne and can direct the outcome of these cyclization reactions. researchgate.net

Role in Catalysis and Ligand Design

The pyridazine moiety of this compound contains two adjacent nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. The ability of pyridazine-based molecules to coordinate with transition metals is well-documented and forms the basis for their application in catalysis. researchgate.netacs.org

As a Ligand for Transition Metal Complexes

Pyridazine and its derivatives are known to act as ligands for a variety of first-row transition metals, including copper, nickel, cobalt, and zinc. acs.orgnih.gov The pyridazine ring can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, or it can act as a bridging ligand between two metal centers. The specific coordination mode depends on the substituents on the pyridazine ring and the nature of the metal ion. acs.org

The propiolic acid group in this compound adds another layer of functionality. The carboxylate can also coordinate to the metal center, potentially allowing the molecule to act as a bidentate chelating ligand. The formation of such chelate complexes with transition metals often leads to enhanced stability. nih.gov The electronic properties of the resulting metal complex can be tuned by modifying the substituents on the pyridazine ring, which in turn influences the catalytic activity or photophysical properties of the complex. acs.org

The following table presents examples of transition metal complexes formed with pyridazine-containing ligands, illustrating the coordinating ability of this heterocyclic system. nih.govresearchgate.net

| Metal Ion | Ligand Example | Resulting Complex Stoichiometry | Coordination Geometry |

| Cu(II) | picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | [Cu(L)(NO₃)₂] | Penta-coordinate |

| Ni(II) | picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Ni(L)₂₂ | Hexa-coordinate |

| Zn(II) | picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Zn(L)₂₂ | Hexa-coordinate |

| Co(III) | picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Co(L)₂ | Hexa-coordinate |

This table is based on the ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) and demonstrates the typical coordination behavior of pyridazine-based ligands with first-row transition metals. nih.govresearchgate.net

Development of Catalytic Systems Incorporating Pyridazine Moieties

The incorporation of pyridazine moieties into ligand scaffolds is a strategy for developing novel and efficient catalytic systems. acs.org Pyridazine-based ligands have been employed in a range of catalytic reactions, including transfer hydrogenation and C-H activation. researchgate.net The electron-deficient nature of the pyridazine ring, compared to the more common pyridine (B92270) ring, can significantly alter the electronic environment at the metal center. acs.org This modification can enhance catalytic activity or alter the selectivity of a reaction.

Furthermore, pyridazine-containing ligands can participate in "metal-ligand cooperativity," where the ligand is not just a passive scaffold but plays an active role in the catalytic cycle. acs.org For example, a ligand might undergo reversible dearomatization/aromatization to facilitate substrate activation or product release. While this is well-studied in pyridine-based pincer ligands, the principles extend to their diazine analogues. acs.org Designing catalytic systems around this compound or its derivatives could lead to catalysts where the pyridazine unit stabilizes the metal center, while the functional handle (originally the propiolic acid) could be used to immobilize the catalyst on a solid support or to introduce secondary functionalities that modulate the catalytic performance.

Structure Activity Relationship Sar Studies in Enzyme/receptor Interaction Mechanisms Mechanistic Focus Only, Excluding Efficacy

Molecular Docking and Dynamics for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to a target protein. While specific studies on 3-(Pyridazin-4-yl)prop-2-ynoic acid are not extensively documented in public literature, insights can be drawn from research on structurally related pyridazine (B1198779) and propiolic acid-containing molecules. nih.govsolubilityofthings.comnih.govsemanticscholar.org

The structural components of this compound suggest it can engage in several key non-covalent interactions within a protein's binding pocket.

Hydrogen Bonding: The pyridazine ring contains two nitrogen atoms which can act as hydrogen bond acceptors. Docking studies on other pyridazine-containing molecules have shown that these nitrogen atoms can form conventional hydrogen bonds with amino acid residues like glutamine. nih.gov The carboxylic acid group of the prop-2-ynoic acid moiety is a classic hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues in a binding site. solubilityofthings.com

π-Stacking: The aromatic pyridazine ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine. nih.gov Such interactions are critical for the stable anchoring of the ligand within the binding pocket.

Hydrophobic Interactions: The carbon framework of the molecule contributes to hydrophobic interactions, which are likely to be a significant driving force for binding, particularly within nonpolar cavities of a target protein. nih.gov

The potential binding interactions are summarized in the table below.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridazine Ring | Hydrogen Bond Acceptor | Gln, Asn, Ser, Thr |

| π-π Stacking | Phe, Tyr, Trp, His | |

| Prop-2-ynoic Acid | Hydrogen Bond Donor/Acceptor | Arg, Lys, His, Ser, Thr, Tyr |

| Hydrophobic Interaction | Ala, Val, Leu, Ile, Met |

Ligand binding is a dynamic process that often involves conformational adjustments in both the ligand and the target protein, a concept known as "induced fit." Upon entering a binding site, this compound would likely adopt a specific, low-energy conformation to maximize its favorable interactions with the protein. The rigid, linear geometry of the alkyne group in the prop-2-ynoic acid chain would constrain the possible conformations, potentially aiding in a more specific and high-affinity binding event. Simultaneously, the protein target may undergo subtle or significant changes in its secondary or tertiary structure to accommodate the ligand, optimizing the complementarity of the binding interface.

Computational SAR for Analog Design (Focus on Affinity/Selectivity, not Therapeutic Outcome)

Computational SAR studies help in rationally designing new analogs with improved binding affinity and selectivity. This is achieved by systematically modifying the chemical structure and predicting the effect of these changes on binding. mdpi.comacs.orgmdpi.com

Modifying the pyridazine ring with various substituents can profoundly impact binding site complementarity by altering the steric, electronic, and hydrophobic properties of the molecule.

Electronic Effects: Adding electron-donating groups (e.g., -OH, -NH2) can increase the electron density on the pyridazine ring and enhance the strength of hydrogen bonds where the ring nitrogens act as acceptors. nih.gov Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) decrease electron density, which could be favorable if the binding pocket environment is electron-deficient. nih.gov

Steric Effects: The size and shape of substituents are critical. Bulky groups may cause steric clashes with the protein, reducing binding affinity. However, in some cases, a larger substituent might access a new sub-pocket, leading to additional favorable interactions and increased affinity and selectivity.

The table below illustrates the hypothetical influence of different substituents on the pyridazine ring.

| Substituent Type | Example | Predicted Effect on Binding Site Complementarity |

| Electron-Donating | -OH, -OCH3 | May increase H-bond acceptor strength of pyridazine nitrogens. |

| Electron-Withdrawing | -Cl, -CF3 | May alter π-stacking interactions and modulate H-bonding. |

| Small/Polar | -NH2 | Can introduce new hydrogen bonding opportunities. |

| Bulky/Hydrophobic | -Phenyl, -Cyclohexyl | May improve hydrophobic interactions or cause steric hindrance. |

The prop-2-ynoic acid group is a critical pharmacophore for molecular recognition.

Carboxylic Acid: This group is a primary anchor, forming strong and directional hydrogen bonds with polar residues in a binding pocket. nih.gov Its acidic nature allows it to exist as a carboxylate anion at physiological pH, enabling potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine.

Alkyne Linker: The triple bond in the prop-2-ynoic acid moiety imparts rigidity and a linear geometry to the molecule. nih.govwikipedia.org This structural constraint reduces the entropic penalty upon binding and ensures a precise orientation of the pyridazine ring relative to the carboxylic acid anchor. This defined geometry is often crucial for fitting into narrow or well-defined binding grooves.

QSAR modeling provides a mathematical framework to correlate the structural properties of a series of compounds with their biological activity, in this case, binding affinity. imist.manih.gov For analogs of this compound, a QSAR model would be developed by calculating various molecular descriptors and fitting them to experimental binding data. mdpi.com

A predictive 3D-QSAR model could generate contour maps indicating regions where modifications would likely enhance or diminish binding affinity. mdpi.com For instance, a map might show that positive electrostatic potential is favored in one area (suggesting a hydrogen bond donor is needed) while steric bulk is disfavored in another. These models offer deep mechanistic insights into the specific forces driving the ligand-target interaction and provide a powerful predictive tool for designing more potent and selective analogs. mdpi.comimist.ma

Relevant descriptors for a hypothetical QSAR model are listed below.

| Descriptor Class | Specific Descriptor Examples | Mechanistic Relevance |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the shape and fit of the ligand in the binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the contribution of hydrophobic interactions to binding. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms. |

No Publicly Available Data for Biophysical Characterization of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings, data, or publications could be identified for the chemical compound This compound pertaining to its Structure-Activity Relationship (SAR) studies, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or enzyme inhibition mechanisms.

Extensive searches were conducted using the compound's specific name in conjunction with key terms outlined in the user's request, including "Structure-Activity Relationship," "Isothermal Titration Calorimetry," "Surface Plasmon Resonance," and "enzyme inhibition." Despite these efforts, the search yielded no relevant results that would allow for the creation of the requested article.

The absence of information suggests that the biophysical characterization and mechanistic studies of enzyme/receptor interactions for this particular compound may not have been published in the public domain. Therefore, it is not possible to provide the detailed, data-driven article as specified in the instructions.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Synthetic Routes

The synthesis of complex heterocyclic molecules often relies on multi-step processes that may involve harsh reagents, toxic solvents, and significant energy consumption. Future research should prioritize the development of environmentally benign, efficient, and sustainable synthetic pathways to 3-(Pyridazin-4-yl)prop-2-ynoic acid.

Modern green chemistry principles can be applied to revolutionize its production. ekb.eg Techniques such as microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating. nih.gov Exploring mechanochemistry, through methods like ball-milling or grinding, offers a solvent-free alternative that minimizes waste and can lead to unique reactivity. ekb.eg Furthermore, the development of a continuous flow synthesis process would enable safer, more scalable, and highly controlled production.

A key goal would be to move away from stoichiometric reagents and towards catalytic, metal-free reactions. For instance, leveraging Sonogashira-type cross-coupling reactions with a recyclable palladium catalyst or developing novel metal-free coupling strategies between a functionalized pyridazine (B1198779) and a propiolate equivalent would be a significant advancement.

| Parameter | Potential Conventional Route | Proposed Green Chemistry Route | Anticipated Benefit |

|---|---|---|---|

| Energy Source | Oil bath reflux (hours) | Microwave irradiation (minutes) | Drastic reduction in energy use and reaction time. ekb.eg |

| Solvent | Anhydrous chlorinated solvents (e.g., DCM, Chloroform) | Minimal solvent (mechanochemistry) or green solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. |

| Catalysis | Homogeneous metal catalyst (difficult to recover) | Heterogeneous, reusable catalyst (e.g., Pd on carbon) or metal-free conditions. mdpi.com | Reduced cost, simplified purification, and minimized metal contamination. |

| Reaction Type | Multi-step protection/deprotection sequence | One-pot multicomponent reaction (MCR). acs.org | Improved atom economy and process efficiency. |

Exploration of Unconventional Reactivity Patterns

The unique electronic architecture of this compound—an electron-deficient diazine ring connected to an electron-rich alkyne—suggests a rich and underexplored reactive landscape.

The pyridazine ring itself is known to undergo specific nucleophilic aromatic substitution (SNAr) reactions. wur.nl The regioselectivity of such reactions on this particular isomer (substitution at positions 3, 5, or 6) is an open question. Furthermore, the alkyne moiety can serve as a versatile handle for a variety of transformations. Its participation in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines to form new heterocyclic systems, presents a compelling avenue for creating molecular complexity. rsc.orgresearchgate.net

Investigating the interplay between the two functional groups is crucial. For example, intramolecular cyclization reactions could be triggered under specific conditions to form novel fused heterocyclic scaffolds, which are prevalent in medicinal chemistry. acs.org The reactivity of the alkyne could be tuned by protonation or coordination at the pyridazine nitrogens, potentially enabling regioselective additions that are otherwise difficult to achieve.

| Reaction Class | Specific Transformation | Key Research Question |

|---|---|---|

| Cycloaddition | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazines. researchgate.net | Can the compound act as a dienophile to rapidly construct complex poly-heterocycles? |

| Nucleophilic Addition | Addition of thiols or amines across the alkyne. | Can the pyridazine ring direct the regioselectivity (Markovnikov vs. anti-Markovnikov) of the addition? |

| Intramolecular Cyclization | Acid- or metal-catalyzed cyclization onto a nitrogen of the pyridazine ring. | What novel fused pyridazine systems can be accessed from this precursor? acs.org |

| Directed Functionalization | Metal-catalyzed C-H activation of the pyridazine ring. | Can the carboxylic acid group be used as a directing group to functionalize a specific C-H bond on the pyridazine core? |

Application in Advanced Analytical Probes

The structural features of this compound make it an attractive candidate for the development of advanced analytical probes. The pyridazine moiety, with its two nitrogen atoms, can act as a chelating unit for metal ions. The extended π-conjugated system spanning the ring and the alkyne could give rise to desirable photophysical properties, such as fluorescence. acs.org

Future research could explore its use as a "turn-on" or "turn-off" fluorescent sensor. Upon binding to a specific metal ion, the compound's conformation and electronic structure could change, leading to a detectable change in fluorescence intensity or wavelength. This could form the basis for highly sensitive and selective sensors for environmental or biological monitoring.

Additionally, the terminal alkyne group is a well-established functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions. researchgate.net This opens the door to using the molecule as a bioorthogonal labeling agent. It could be used to tag and visualize biomolecules (e.g., proteins, nucleic acids) in living cells without interfering with native biological processes, a powerful tool for chemical biology.

| Probe Type | Target Analyte | Proposed Mechanism | Potential Application Area |

|---|---|---|---|

| Fluorescent Chemosensor | Transition metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺) | Chelation by pyridazine nitrogens leading to photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). | Environmental water quality testing; cellular imaging. |

| Bioorthogonal Label | Azide-modified biomolecules | Strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.net | Live-cell imaging; proteomics; activity-based protein profiling. |

| Fluorogenic Probe | Specific biological environment (e.g., hypoxic conditions) | Bioreductive activation of the pyridazine ring leading to a change in the fluorophore structure. | Cancer cell imaging and diagnostics. |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net These tools can be powerfully applied to the this compound scaffold to rapidly explore its chemical space and identify derivatives with optimized properties.

Biological Activity : Quantitative Structure-Activity Relationship (QSAR) models can predict the potential of derivatives to act as inhibitors for specific biological targets, such as kinases or other enzymes where pyridazine is a known pharmacophore. acs.orgnih.govyoutube.com

Physicochemical Properties : Models can accurately forecast solubility, lipophilicity, and other properties crucial for a molecule's behavior in biological systems. nih.gov

Synthetic Accessibility : Algorithms can score the synthetic feasibility of the generated molecules, ensuring that research efforts are focused on compounds that can be realistically produced in the lab.

This in silico screening and optimization process can drastically reduce the time and cost associated with traditional trial-and-error discovery, prioritizing the synthesis of only the most promising candidates. youtube.com

| Stage | AI/ML Tool | Objective | Example Output |

|---|---|---|---|

| 1. Library Generation | Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs) | Create a large, diverse virtual library of novel derivatives. researchgate.net | 10,000 unique structures based on the core scaffold. |

| 2. Property Prediction | Graph Neural Networks (GNNs) or other QSAR models | Predict biological activity (e.g., IC₅₀) and ADMET properties. nih.gov | A ranked list of compounds with high predicted binding affinity and low predicted toxicity. |

| 3. Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify viable synthetic routes for top-ranked candidates. | Step-by-step reaction pathways for the 50 most promising molecules. |

| 4. Iterative Optimization | Reinforcement Learning | Refine molecular structures to simultaneously optimize multiple properties (e.g., potency and solubility). youtube.com | A final, optimized lead candidate for laboratory synthesis and validation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products